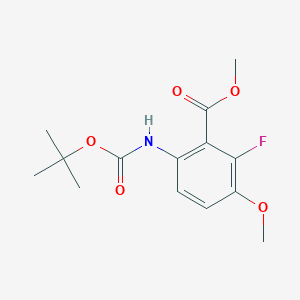
Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group, a fluorine atom, and a methoxy group attached to a benzoate ester. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate typically involves the protection of the amino group with a Boc group, followed by the introduction of the fluorine and methoxy substituents. One common method involves the reaction of 6-amino-2-fluoro-3-methoxybenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected intermediate is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions: Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as a building block in material science.
作用机制
The mechanism of action of Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate depends on its specific application. In biochemical assays, the Boc-protected amino group can be selectively deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity towards enzymes or receptors by altering its electronic and steric properties .
相似化合物的比较
Methyl 6-amino-2-fluoro-3-methoxybenzoate: Lacks the Boc protection, making it more reactive.
Methyl 6-(Boc-amino)-3-methoxybenzoate: Similar structure but without the fluorine atom.
Methyl 6-(Boc-amino)-2-fluorobenzoate: Similar structure but without the methoxy group.
Uniqueness: Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate is unique due to the combination of the Boc-protected amino group, fluorine atom, and methoxy group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
生物活性
Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Structural Characteristics
This compound features:
- Boc-protected amino group : This allows for selective deprotection under acidic conditions, which is crucial for biological interactions.
- Fluorine atom : Enhances the compound's binding affinity and specificity towards biological targets.
- Methoxy group : May influence the compound's pharmacokinetic properties.
These features suggest that the compound could interact effectively with various enzymes or receptors, making it a candidate for further pharmacological investigation.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the benzoate : Starting from appropriate precursors, the benzoate structure is established.
- Introduction of the Boc group : Protecting the amino group to prevent premature reactions.
- Fluorination : Incorporating the fluorine atom using fluorinating agents.
- Methylation : Adding the methoxy group to complete the structure.
This synthetic route allows for the generation of derivatives that can be tested for biological activity.
Binding Affinity Studies
Research indicates that modifications to this compound can significantly influence its interaction with biological targets. The selective deprotection of the Boc group enables studies on how the free amine interacts with enzymes and receptors, potentially leading to new therapeutic agents. Binding affinity studies reveal that compounds with fluorine substitutions often exhibit enhanced activity due to improved physicochemical properties .
Case Studies
- Cancer Immunotherapy : A study on fluorine-containing bisphosphonates demonstrated that fluorine substitutions can alter bioactivity, affecting T cell-mediated cytotoxicity against tumor cells. This suggests that similar modifications in this compound could enhance its therapeutic potential in oncology .
- GABA Receptor Modulation : Research on related compounds indicates that structural modifications can lead to selective activation or potentiation of GABA_A receptor subtypes, which may be relevant for developing anxiolytic agents . this compound's structural components may similarly influence neuropharmacological pathways.
Comparative Analysis
The following table summarizes key structural differences between this compound and similar compounds:
| Compound Name | Key Differences |
|---|---|
| Methyl 6-amino-2-fluoro-3-methoxybenzoate | Lacks the Boc protection, making it more reactive. |
| Methyl 6-(Boc-amino)-3-methoxybenzoate | Similar structure but without the fluorine atom. |
| Methyl 6-(Boc-amino)-2-fluorobenzoate | Similar structure but lacks the methoxy group. |
This comparison highlights how structural variations can influence biological activity and reactivity, emphasizing the importance of specific functional groups in drug design.
属性
分子式 |
C14H18FNO5 |
|---|---|
分子量 |
299.29 g/mol |
IUPAC 名称 |
methyl 2-fluoro-3-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(18)16-8-6-7-9(19-4)11(15)10(8)12(17)20-5/h6-7H,1-5H3,(H,16,18) |
InChI 键 |
UAIIPUKNUYHGAV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)OC)F)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















